![molecular formula C23H28N4O6 B14434881 1-[(Benzyloxy)carbonyl]-5-oxo-L-prolyl-L-prolyl-L-prolinamide CAS No. 78058-03-4](/img/structure/B14434881.png)
1-[(Benzyloxy)carbonyl]-5-oxo-L-prolyl-L-prolyl-L-prolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Benzyloxy)carbonyl]-5-oxo-L-prolyl-L-prolyl-L-prolinamide is a complex organic compound with a unique structure that includes a benzyloxycarbonyl group and multiple proline residues
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Benzyloxy)carbonyl]-5-oxo-L-prolyl-L-prolyl-L-prolinamide typically involves the protection of amino groups, coupling reactions, and deprotection steps. One common method includes the use of benzyloxycarbonyl chloride to protect the amino group of proline, followed by coupling with other proline residues using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The final deprotection step involves the removal of the benzyloxycarbonyl group under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers that can handle the repetitive coupling and deprotection steps efficiently. The use of solid-phase peptide synthesis (SPPS) techniques allows for the rapid assembly of the peptide chain on a solid support, followed by cleavage and purification .
Chemical Reactions Analysis
Types of Reactions
1-[(Benzyloxy)carbonyl]-5-oxo-L-prolyl-L-prolyl-L-prolinamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form benzoic acid derivatives.
Reduction: Reduction of the carbonyl groups can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(Benzyloxy)carbonyl]-5-oxo-L-prolyl-L-prolyl-L-prolinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.
Biology: Studied for its potential role in enzyme inhibition and protein-protein interactions.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery vehicle and in the design of peptide-based drugs.
Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-[(Benzyloxy)carbonyl]-5-oxo-L-prolyl-L-prolyl-L-prolinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxycarbonyl group can act as a protective group, allowing the compound to interact with its target without undergoing premature degradation. The proline residues can influence the compound’s conformation and binding affinity, enhancing its effectiveness in various applications .
Comparison with Similar Compounds
Similar Compounds
1-[(Benzyloxy)carbonyl]-5-oxopyrrolidine-2-carboxylic acid: Similar structure but with fewer proline residues.
(S)-1-[(Benzyloxy)carbonyl]-5-oxopyrrolidine-2-carboxylic acid: Another related compound with a similar core structure.
Uniqueness
1-[(Benzyloxy)carbonyl]-5-oxo-L-prolyl-L-prolyl-L-prolinamide is unique due to its multiple proline residues, which can confer specific structural and functional properties. This makes it particularly useful in applications requiring precise control over peptide conformation and stability .
Properties
CAS No. |
78058-03-4 |
|---|---|
Molecular Formula |
C23H28N4O6 |
Molecular Weight |
456.5 g/mol |
IUPAC Name |
benzyl (2S)-2-[(2S)-2-[(2S)-2-carbamoylpyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]-5-oxopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C23H28N4O6/c24-20(29)16-8-4-12-25(16)21(30)17-9-5-13-26(17)22(31)18-10-11-19(28)27(18)23(32)33-14-15-6-2-1-3-7-15/h1-3,6-7,16-18H,4-5,8-14H2,(H2,24,29)/t16-,17-,18-/m0/s1 |
InChI Key |
CMIPMRBTDIHEPP-BZSNNMDCSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCC(=O)N3C(=O)OCC4=CC=CC=C4)C(=O)N |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CCCN2C(=O)C3CCC(=O)N3C(=O)OCC4=CC=CC=C4)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


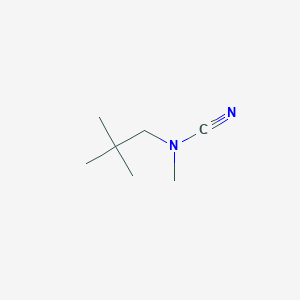
![2-[(Benzylamino)methyl]-4-nitrophenol](/img/structure/B14434807.png)
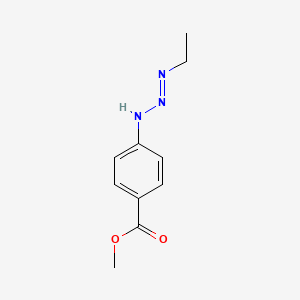
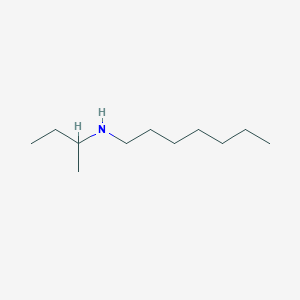
![Naphth[1,2-d]oxazole, 2-(4-methoxyphenyl)-](/img/structure/B14434822.png)

![Chloro{2-[(dimethylamino)methyl]phenyl}mercury](/img/structure/B14434837.png)
![7-[(Anthracene-9-carbonyl)oxy]octadecanoic acid](/img/structure/B14434841.png)
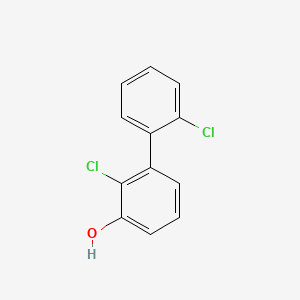
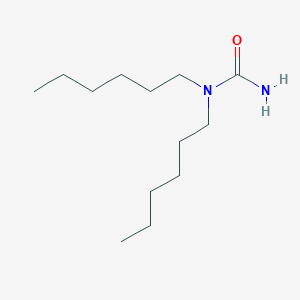
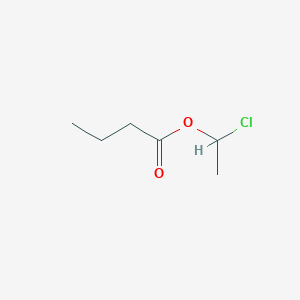

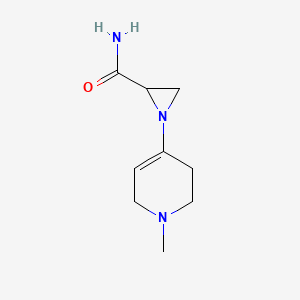
![1,1'-{3-Methyl-3-[2-(prop-2-en-1-yl)phenyl]cycloprop-1-ene-1,2-diyl}dibenzene](/img/structure/B14434876.png)
